4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-2-methylpyrimidine
Description
This compound is a pyrimidine derivative featuring a piperidine-piperazine hybrid scaffold. Its structure includes a 2-methylpyrimidine core linked to a piperidin-1-yl group via a but-2-yn-1-yloxy spacer. The compound’s design aligns with trends in kinase inhibitor development, where pyrimidine and piperazine motifs are common .
Properties
IUPAC Name |
4-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O/c1-3-23-13-15-24(16-14-23)10-4-5-17-26-19-7-11-25(12-8-19)20-6-9-21-18(2)22-20/h6,9,19H,3,7-8,10-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIWAEHUPLADHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC(=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations
The compound’s uniqueness lies in its but-2-yn-1-yloxy linker and 4-ethylpiperazine group . Key structural analogs and their differences include:
Physicochemical Properties
- Lipophilicity : The 4-ethylpiperazine group likely reduces logP compared to analogs with hydrophobic substituents (e.g., benzodioxol-5-yl in ).
- Solubility : The butynyloxy linker may enhance solubility relative to rigid aromatic linkers (e.g., thiophene in ).
- Steric Effects: The piperazine-ethyl group introduces moderate steric bulk compared to smaller substituents like methylpiperazine () or dimethylamino ().
Pharmacological Profiles (Inferred from Analogs)
- Target Selectivity : Piperazine-pyrimidine hybrids often target kinases (e.g., EGFR, VEGFR) or GPCRs (e.g., 5-HT receptors) .
- Potency : Ethylpiperazine derivatives (e.g., 7-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one in ) show moderate IC₅₀ values (~100 nM–1 µM) in kinase assays, suggesting comparable activity for the target compound.
- Metabolic Stability : The alkyne linker may improve metabolic stability over ester or amide linkers (e.g., ’s triazine derivatives).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
